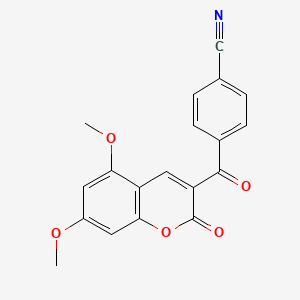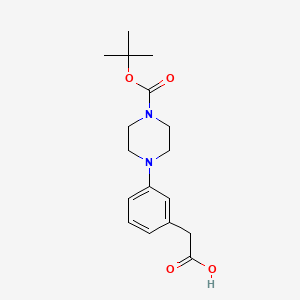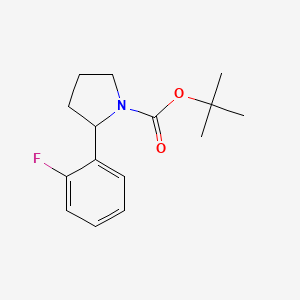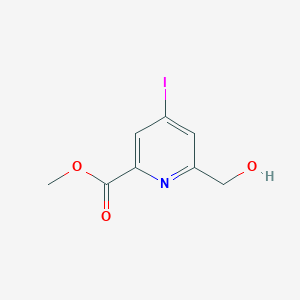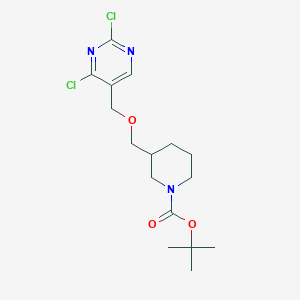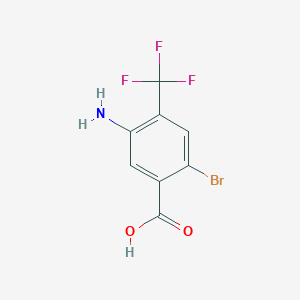![molecular formula C21H34 B13976464 Perhydrodibenzo[a,i]fluorene CAS No. 55256-24-1](/img/structure/B13976464.png)
Perhydrodibenzo[a,i]fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perhydrodibenzo[a,i]fluorene is a chemical compound with the molecular formula C21H34. It is also known as eicosahydrodibenzo[a,i]fluorene. This compound is characterized by its unique structure, which includes a fully hydrogenated dibenzo[a,i]fluorene core. It is a colorless, crystalline solid with a high boiling point of approximately 392.7°C and a density of 0.965 g/cm³ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of perhydrodibenzo[a,i]fluorene typically involves the hydrogenation of dibenzo[a,i]fluorene. This process requires the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, such as ethanol or tetrahydrofuran, to facilitate the hydrogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar hydrogenation process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures efficient hydrogenation and high yield of the desired product. The reaction conditions are optimized to maintain the stability of the compound and minimize by-product formation .
Analyse Chemischer Reaktionen
Types of Reactions: Perhydrodibenzo[a,i]fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Further reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of more saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Perhydrodibenzo[a,i]fluorene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying hydrogenation reactions.
Biology: The compound is investigated for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of perhydrodibenzo[a,i]fluorene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. These interactions can result in various biological effects, including modulation of metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Dibenzo[a,i]fluorene: The non-hydrogenated form of perhydrodibenzo[a,i]fluorene.
Tetrahydrodibenzo[a,i]fluorene: A partially hydrogenated derivative.
Hexahydrodibenzo[a,i]fluorene: Another partially hydrogenated form.
Uniqueness: this compound is unique due to its fully hydrogenated structure, which imparts distinct physical and chemical properties compared to its partially hydrogenated or non-hydrogenated counterparts. This makes it a valuable compound for specific applications where stability and reactivity are crucial .
Eigenschaften
CAS-Nummer |
55256-24-1 |
|---|---|
Molekularformel |
C21H34 |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
pentacyclo[11.8.0.02,11.05,10.014,19]henicosane |
InChI |
InChI=1S/C21H34/c1-3-7-16-14(5-1)9-11-18-19-12-10-15-6-2-4-8-17(15)21(19)13-20(16)18/h14-21H,1-13H2 |
InChI-Schlüssel |
AXAQHVIIZMRCDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CCC3C2CC4C3CCC5C4CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



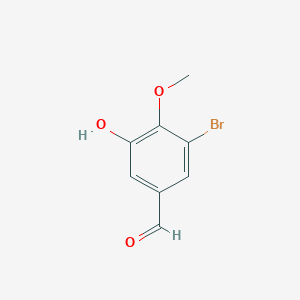
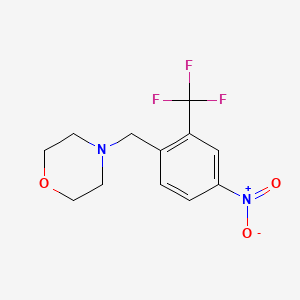
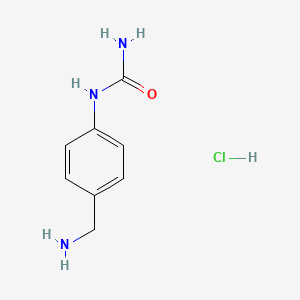
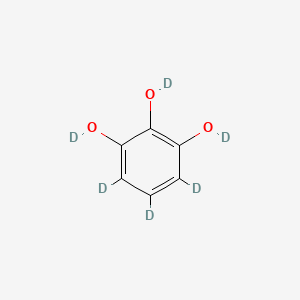
![4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13976417.png)
